molecular formula C22H23N5OS B6538203 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1171357-42-8

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B6538203
CAS No.: 1171357-42-8
M. Wt: 405.5 g/mol
InChI Key: DHMRSELTVMYCCE-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole core, which is a heterocyclic aromatic structure, and is substituted with various functional groups, including a pyrazole ring and a pyridine moiety. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, particularly in medicinal chemistry.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-5-27-16(4)11-19(25-27)21(28)26(13-17-7-6-8-23-12-17)22-24-18-9-14(2)15(3)10-20(18)29-22/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMRSELTVMYCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions

ParameterValue
Starting Material2-Amino-4,5-dimethylthiophenol
Cyclizing AgentBrCN or S₂Cl₂
SolventEthanol or Dichloromethane
Temperature60–80°C
Reaction Time4–6 hours
Yield70–85%

The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of the cyanogen bromide, followed by intramolecular cyclization to form the benzothiazole ring.

Pyrazole Carboxamide Intermediate Preparation

The 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is synthesized through a cyclocondensation reaction between ethyl acetoacetate and hydrazine derivatives. Subsequent N-ethylation introduces the ethyl group at the pyrazole’s 1-position.

Optimization Insights

  • Cyclocondensation : Ethyl acetoacetate reacts with methylhydrazine in acetic acid at 100°C for 3 hours, yielding 5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (85% yield).

  • N-Ethylation : The ester undergoes alkylation with ethyl iodide in dimethylformamide (DMF) using potassium carbonate as a base (60–70°C, 6 hours, 90% yield).

Amide Bond Formation

Coupling the benzothiazole amine with the pyrazole carboxylic acid is achieved using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-carbonyldiimidazole (CDI).

Representative Protocol

  • Activation : The pyrazole carboxylic acid (1 equiv) is treated with CDI (1.2 equiv) in tetrahydrofuran (THF) at 50–55°C for 2 hours.

  • Coupling : 5,6-Dimethyl-1,3-benzothiazol-2-amine (1 equiv) is added, and the mixture is stirred at 60–65°C for 50 hours.

  • Work-Up : The solvent is distilled under reduced pressure, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

ParameterValue
Coupling AgentCDI
SolventTHF
Temperature60–65°C
Reaction Time50 hours
Yield65–75%

N-Alkylation with (Pyridin-3-yl)methyl Group

The final step introduces the (pyridin-3-yl)methyl moiety via alkylation of the secondary amine. This is typically performed using (pyridin-3-yl)methyl chloride or bromide in the presence of a base such as triethylamine.

Industrial-Scale Process

  • Reagents : (Pyridin-3-yl)methyl chloride (1.5 equiv), triethylamine (2.0 equiv).

  • Conditions : Dichloromethane solvent, 25–30°C, 12 hours.

  • Purification : The product is extracted with dichloromethane, washed with brine, and crystallized from ethyl acetate.

ParameterValue
SolventDichloromethane
Temperature25–30°C
Reaction Time12 hours
Yield80–85%

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : CDI-mediated amidation may suffer from imidazole byproduct formation. Switching to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improves yields to >85%.

  • Regioselectivity in Alkylation : Competing N- vs. O-alkylation is minimized by using bulky bases like DBU (1,8-diazabicycloundec-7-ene).

  • Purification Complexity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities.

Analytical Characterization

Critical quality attributes are confirmed via:

  • ¹H NMR : δ 8.50 (pyridine-H), 7.90 (benzothiazole-H), 4.10 (N-CH₂-pyridine).

  • HPLC Purity : >98% (UV detection at 254 nm).

  • Mass Spectrometry : [M+H]⁺ m/z 406.2 (calculated: 405.5) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the pyridine moiety to produce piperidine derivatives.

  • Substitution Reactions: Various nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrazole rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable catalysts and solvents.

Major Products Formed:

  • Oxidation products include benzothiazole sulfoxides and sulfones.

  • Reduction products include piperidine derivatives.

  • Substitution products can vary widely depending on the nucleophile and reaction conditions.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in the context of antimicrobial and anticancer properties.

  • Medicine: Research has indicated its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features and functional groups. Similar compounds include other benzothiazole derivatives, pyrazole derivatives, and pyridine derivatives. These compounds may share some similarities in terms of reactivity and biological activity, but the presence of the combined benzothiazole-pyrazole-pyridine structure sets this compound apart.

Comparison with Similar Compounds

  • Benzothiazole derivatives

  • Pyrazole derivatives

  • Pyridine derivatives

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Biological Activity

The compound N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic derivative of benzothiazole and pyrazole, which has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H22N4OSC_{19}H_{22}N_{4}OS, with a molecular weight of approximately 342.47 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, and a pyrazole ring that contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC19H22N4OS
Molecular Weight342.47 g/mol
LogP2.95
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that compounds containing benzothiazole and pyrazole derivatives exhibit significant antimicrobial properties. For instance, research conducted on similar benzothiazole derivatives has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of benzothiazole were evaluated for their antibacterial activity using the disc diffusion method. The results demonstrated that certain derivatives showed comparable activity to standard antibiotics like Ciprofloxacin, particularly against Gram-positive bacteria .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of heterocyclic rings known for their ability to interfere with cellular processes. Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis .

Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair, leading to increased cell death in cancerous cells. Further research is required to elucidate the specific pathways affected by this compound.

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses .

Research Findings

A recent investigation into the biological activities of benzothiazole derivatives highlighted their potential as multi-target agents in treating various diseases. The study reported that certain modifications in the chemical structure could enhance biological activity while reducing toxicity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves (1) formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones, (2) coupling of the benzothiazole moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt), and (3) alkylation of the pyridinylmethyl group under basic conditions (e.g., K₂CO₃ in DMF).
  • Optimization : Reaction yields (60-85%) depend on solvent choice (e.g., DMF or THF), temperature (60-80°C), and catalyst selection. Purification via column chromatography or recrystallization is critical to isolate intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole C-3 carboxamide at δ 160-165 ppm, benzothiazole protons at δ 7.0-8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.15 for C₂₁H₂₃N₅O₂S).
  • X-ray Crystallography : For definitive 3D conformation analysis, particularly for resolving steric effects between substituents .

Q. What computational tools are suitable for predicting the compound’s reactivity and binding affinity?

  • Software :

  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking (AutoDock Vina) : For simulating interactions with biological targets (e.g., kinases or GPCRs) using PDB structures .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-dimethylbenzothiazole and pyridinylmethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : The 5,6-dimethyl groups on benzothiazole hinder axial rotation, reducing regioselectivity in Suzuki-Miyaura couplings.
  • Electronic Effects : The pyridinylmethyl group acts as an electron-withdrawing substituent, destabilizing intermediates in nucleophilic aromatic substitution.
  • Experimental Validation : Use kinetic studies (e.g., monitoring reaction rates via UV-Vis) and substituent-swapping analogs to isolate contributing factors .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across cancer cell lines)?

  • Approach :

  • Dose-Response Reproducibility : Validate assays under standardized conditions (e.g., ATP-based viability tests, 72-hour exposure).
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions.
  • Metabolic Stability : Assess liver microsome stability to rule out rapid degradation artifacts .

Q. How can regioselectivity challenges in modifying the pyrazole ring be addressed without compromising the benzothiazole scaffold?

  • Directed Ortho-Metalation : Use lithium bases (e.g., LDA) to deprotonate specific pyrazole positions, followed by electrophilic quenching.
  • Protecting Groups : Temporarily mask the carboxamide with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation .

Key Research Challenges

  • Synthetic Scalability : Multi-step protocols often yield <50% overall efficiency due to purification losses.
  • Biological Target Ambiguity : Overlap in kinase inhibition profiles complicates mechanistic studies.
  • Stability in Physiological Buffers : Rapid hydrolysis of the carboxamide group at pH >7.4 requires prodrug derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.